Cas no 2137592-42-6 (2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

2-(Difluoromethoxy)benzene-1-sulfonyl fluoride structure
2137592-42-6 structure
商品名:2-(Difluoromethoxy)benzene-1-sulfonyl fluoride
CAS番号:2137592-42-6
MF:C7H5F3O3S
メガワット:226.173011541367
CID:5958134
PubChem ID:165459218

2-(Difluoromethoxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2137592-42-6
    • EN300-727079
    • 2-(difluoromethoxy)benzene-1-sulfonyl fluoride
    • 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride
    • インチ: 1S/C7H5F3O3S/c8-7(9)13-5-3-1-2-4-6(5)14(10,11)12/h1-4,7H
    • InChIKey: GGEQIJKOTFUHNQ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1OC(F)F)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 225.99114968g/mol
  • どういたいしつりょう: 225.99114968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 51.8Ų

2-(Difluoromethoxy)benzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-727079-1.0g
2-(difluoromethoxy)benzene-1-sulfonyl fluoride
2137592-42-6
1g
$0.0 2023-06-06

2-(Difluoromethoxy)benzene-1-sulfonyl fluoride 関連文献

2-(Difluoromethoxy)benzene-1-sulfonyl fluorideに関する追加情報

Introduction to 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride (CAS No. 2137592-42-6)

2-(Difluoromethoxy)benzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the CAS number 2137592-42-6, features a unique structural motif that combines a sulfonyl fluoride group with a difluoromethoxy substituent on a benzene ring. Such structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug discovery and material science.

The sulfonyl fluoride moiety is known for its reactivity in nucleophilic substitution reactions, which allows for the facile introduction of diverse functional groups. This property is particularly useful in medicinal chemistry, where the compound can serve as a building block for designing novel therapeutic agents. The difluoromethoxy group, on the other hand, introduces electron-withdrawing and electron-donating effects that can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, bioavailability, and binding affinity. The presence of two fluorine atoms in 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride contributes to these desirable properties, making it an attractive candidate for further exploration. For instance, fluorine atoms can improve the lipophilicity of molecules, which is often crucial for crossing biological membranes. Additionally, fluorine substitution can alter the conformational preferences of molecules, potentially leading to more potent and selective interactions with biological receptors.

Recent studies have highlighted the utility of 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride in the development of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By serving as a precursor for more complex scaffolds, this compound enables chemists to design inhibitors with optimized pharmacokinetic profiles. The sulfonyl fluoride group can be further functionalized to introduce additional pharmacophores that enhance binding affinity and reduce off-target effects.

The synthesis of 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride typically involves multi-step organic transformations, starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for large-scale production, ensuring that researchers have access to sufficient quantities of the compound for their studies.

From a computational chemistry perspective, the electronic structure of 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These calculations provide insights into the compound's reactivity and help predict its behavior in various chemical reactions. Understanding the electronic properties of this molecule is essential for designing experiments and optimizing synthetic strategies.

The biological activity of derivatives of 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride has also been explored in several preclinical studies. Researchers have synthesized analogs and evaluated their efficacy against various disease models. Some preliminary results suggest that certain derivatives exhibit promising antiviral and anti-inflammatory properties. These findings underscore the potential of this compound as a lead molecule for drug development.

In conclusion, 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride (CAS No. 2137592-42-6) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing bioactive molecules, particularly kinase inhibitors. Ongoing research continues to uncover new ways to leverage this compound's potential, both in academia and industry. As our understanding of fluorinated chemistry evolves, it is likely that derivatives of 2-(Difluoromethoxy)benzene-1-sulfonyl fluoride will play an increasingly important role in the development of next-generation therapeutics.

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